1-Chloro-4-methylisoquinoline
Description
1-Chloro-4-methylisoquinoline (CAS 24188-78-1) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol. It is characterized by a chlorine atom at the 1-position and a methyl group at the 4-position of the isoquinoline scaffold . This compound is stored under inert conditions at 2–8°C to maintain stability. Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions like avoiding inhalation (P261) and using protective equipment (P305+P351+P338) .
Properties
IUPAC Name |
1-chloro-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCJKJYRGWVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623867 | |
| Record name | 1-Chloro-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-78-1 | |
| Record name | 1-Chloro-4-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of 4-Methylisoquinolin-1-one
The most documented and efficient method for preparing 1-chloro-4-methylisoquinoline involves the chlorination of 4-methyl-1(2H)-isoquinolinone using phosphorus oxychloride (POCl₃). This method is widely reported in chemical literature and patents.
- A solution of 4-methyl-2H-isoquinolin-1-one is refluxed with POCl₃ for approximately 3 hours.
- After completion, the reaction mixture is cooled and concentrated.
- The residue is then basified with sodium hydroxide solution (5 N NaOH).
- The product is extracted with dichloromethane (CH₂Cl₂), washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated.
- Purification is achieved by flash chromatography using 5% ethyl acetate in hexanes as eluent.
- The yield of this compound is typically around 90%.
Reaction Summary:
$$
\text{4-methyl-1(2H)-isoquinolinone} \xrightarrow[\text{3 h, reflux}]{\text{POCl}_3} \text{this compound}
$$
| Parameter | Details |
|---|---|
| Starting Material | 4-methyl-1(2H)-isoquinolinone |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Reaction Time | 3 hours |
| Temperature | Reflux |
| Workup | Basification with 5 N NaOH, extraction with CH₂Cl₂ |
| Purification | Flash chromatography (5% EtOAc/hexanes) |
| Yield | 90% |
| Characterization | ¹H NMR (400 MHz, CDCl₃): 2.59 ppm (s, 3H, CH₃), aromatic protons 7.68–8.35 ppm |
This method is referenced in patent literature (US2006/183694) and chemical synthesis databases, confirming its reliability and reproducibility.
Synthesis via Isoquinolone Intermediate and Chlorination
Another synthetic approach involves a multi-step process starting from isocoumarin derivatives, converting them into isoquinolone intermediates, which are then chlorinated to yield this compound.
- Step 1: Synthesis of 4-substituted isocoumarins by refluxing o-propionyl benzoic acid derivatives with 2-bromo acetyl dibenzofuran and potassium carbonate in ethyl methyl ketone.
- Step 2: Conversion of isocoumarins to isoquinolones by treatment with ammonia in ethanol.
- Step 3: Chlorination of isoquinolones with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux for 4 hours.
- Step 4: Isolation of 1-chloroisoquinolines by purification.
Reaction Conditions and Yields:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isocoumarin synthesis | Reflux 10-12 h, ethyl methyl ketone, K₂CO₃ | - | Purified by column chromatography |
| Isoquinolone formation | Ammonia in ethanol | ~91 | Confirmed by IR and elemental analysis |
| Chlorination to 1-chloroisoquinoline | PCl₅ + POCl₃, reflux 4 h | - | Absence of amide carbonyl in IR confirms chlorination |
This method allows the preparation of various substituted 1-chloroisoquinolines, including 4-methyl derivatives, with high purity and good yields.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-methyl-1(2H)-isoquinolinone | POCl₃, reflux 3 h; basification with NaOH | Direct chlorination | ~90 | Simple, high-yielding, well-documented |
| 2 | Isoquinolone derivatives | PCl₅ + POCl₃, reflux 4 h | Chlorination of isoquinolone | High | Multi-step, allows functionalization |
| 3 | Aryl halide + alkene substrates | Pd-catalyzed Heck reaction + cyclization | Precursor synthesis | Good | Enables synthesis of 4-methylisoquinolines |
Analytical and Purification Considerations
- Purification: Flash chromatography with 5% ethyl acetate in hexanes is commonly employed to isolate pure this compound.
- Characterization: ¹H NMR spectroscopy confirms the methyl group at ~2.59 ppm and aromatic protons between 7.6 and 8.4 ppm. Mass spectrometry confirms molecular weight (177.63 g/mol). IR spectroscopy identifies characteristic C-Cl stretches.
- Yield Optimization: Reaction time, temperature, and reagent stoichiometry are critical for maximizing yield and purity.
Research Findings and Practical Notes
- The chlorination step using POCl₃ is highly efficient and reproducible, providing yields up to 90% with minimal side products.
- Multi-step synthesis via isoquinolone intermediates offers versatility for introducing various substituents but requires more reaction steps and purification.
- The palladium-catalyzed route is advantageous for preparing substituted isoquinolines, which can be further functionalized.
- Reaction monitoring by TLC and NMR is essential to ensure completion and avoid over-chlorination or degradation.
- Handling of phosphorus chlorides requires strict moisture control and inert atmosphere to avoid hydrolysis and side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-4-methylisoquinoline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Research indicates its potential in developing treatments for neurological disorders and inflammatory conditions. For example, studies have explored its role in synthesizing compounds that inhibit HIF prolyl hydroxylase activity, which is relevant in treating inflammatory bowel diseases (IBD) .
Case Study: Inflammatory Bowel Disease (IBD) Treatments
- Objective: Investigate the effectiveness of this compound derivatives in treating IBD.
- Method: Administration of compounds that inhibit HIF hydroxylase activity.
- Findings: The compounds demonstrated significant effects on promoting intestinal barrier function and ameliorating symptoms associated with IBD.
Organic Synthesis
The compound is extensively utilized as a building block for synthesizing more complex organic molecules, including heterocyclic compounds. Its chlorinated structure allows for various substitution reactions that enhance the diversity of synthesized products.
Synthetic Routes
- Chlorination and Amination: this compound can be synthesized through chlorination followed by amination using agents like thionyl chloride or phosphorus pentachloride.
- Major Products Formed:
- 1-Hydroxy-4-methylisoquinolin-6-amine
- 1-Alkyl-4-methylisoquinolin-6-amine
Material Science
In material science, this compound is being explored for its potential applications in developing novel materials with specific electronic or optical properties. The compound's unique structure allows it to participate in reactions that can lead to new materials with tailored functionalities.
Research Example
- Study Focus: Development of electronic materials using derivatives of this compound.
- Results: Preliminary results suggest enhanced conductivity and stability in synthesized materials compared to traditional compounds.
Mechanism of Action
The mechanism of action of 1-chloro-4-methylisoquinoline depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of isoquinoline derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 1-chloro-4-methylisoquinoline with its analogs:
1-Chloro-4-methoxyisoquinoline (CAS 3336-43-4)
- Molecular Formula: C₁₀H₇ClNO
- Molecular Weight : ~193.63 g/mol (estimated)
- Key Differences: The methoxy group (-OCH₃) at the 4-position introduces stronger electron-withdrawing effects compared to the methyl group (-CH₃), altering reactivity in electrophilic substitutions. Higher polarity due to the methoxy group may enhance solubility in polar solvents. Similarity score: 0.91 to this compound, indicating close structural resemblance .
1,7-Dichloro-4-methoxyisoquinoline (CAS 21560-29-2)
- Molecular Formula: C₁₀H₆Cl₂NO
- Molecular Weight : ~228.07 g/mol (estimated)
- Key Differences: Additional chlorine at the 7-position increases molecular weight and steric hindrance. Similarity score: 0.84, reflecting reduced resemblance due to the dichloro substitution .
1-Chloro-6,7-dimethoxyisoquinoline (CAS 168003-06-3)
- Molecular Formula: C₁₁H₁₀ClNO₂
- Molecular Weight : ~223.66 g/mol (estimated)
- Similarity score: 0.78, indicating moderate structural divergence .
This compound-3-carbonyl chloride (CAS 89928-57-4)
- Molecular Formula: C₁₁H₇Cl₂NO
- Molecular Weight : 240.09 g/mol
- Key Differences :
1-(4-Methoxyphenyl)isoquinoline (CAS 36710-74-4)
- Molecular Formula: C₁₆H₁₃NO
- Molecular Weight : 235.28 g/mol
- Reduced similarity due to the extended aromatic system .
Comparative Data Table
Biological Activity
1-Chloro-4-methylisoquinoline is an organic compound belonging to the isoquinoline family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 179.63 g/mol. The compound features a chlorine atom at the 1-position and a methyl group at the 4-position of the isoquinoline ring, which influences its chemical reactivity and biological activity.
Anticancer Properties
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it could induce apoptosis in human lung cancer cells (A549) with an IC50 value of approximately 5 µM, indicating potent activity against this type of cancer. The mechanism involves disruption of the microtubule network, leading to cell cycle arrest and subsequent cell death .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5 | Disruption of microtubule network |
| HCT116 (Colon) | 7 | Induction of apoptosis |
| K562 (Leukemia) | 3 | Cell cycle arrest |
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition, with zones of inhibition comparable to standard antibiotics like ampicillin.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin (16) |
| Escherichia coli | 12 | Ampicillin (14) |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Cytotoxicity : The compound binds to tubulin, disrupting microtubule dynamics essential for mitosis . This action leads to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Action : It is believed that the compound interferes with bacterial cell wall synthesis or function, although specific pathways remain under investigation.
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on Lung Cancer Cells : A study investigated the effects of this compound on A549 cells. The results showed that treatment with varying concentrations led to significant cell death through apoptosis, evidenced by increased caspase activity .
- Antimicrobial Efficacy : In vitro tests against E. coli demonstrated that the compound could inhibit bacterial growth effectively, suggesting a potential role as an antibiotic agent .
Q & A
Q. How to design experiments ensuring reproducibility of this compound-based catalytic processes?
- Methodological Answer : Document catalyst loading (mol%), substrate ratios, and reaction monitoring intervals (e.g., TLC every 30 min). Share detailed protocols via repositories like Protocols.io . Validate reproducibility through inter-laboratory studies and blind replicates. Disclose batch numbers of reagents to trace variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
